molecular formula C23H25NO5S2 B2481883 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 946348-13-6

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B2481883
CAS No.: 946348-13-6
M. Wt: 459.58
InChI Key: MDWUQIRBMFTUEN-UHFFFAOYSA-N
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Description

The compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative with a complex architecture. Key structural features include:

  • Benzamide core: The 4-(propan-2-yloxy)benzamide moiety provides a lipophilic isopropoxy group, which may influence solubility and metabolic stability.
  • Sulfonamide linker: A 4-methoxybenzenesulfonyl group introduces a sulfonamide functional group, often associated with enhanced binding to biological targets such as enzymes or receptors.
  • Heterocyclic substituent: A thiophen-2-yl group, an electron-rich sulfur-containing heterocycle, may facilitate π-π stacking or hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-16(2)29-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUQIRBMFTUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

A comparative analysis of structural analogs highlights variations in substituents and their implications:

Compound Key Substituents Synthesis Route Biological Activity Reference
Target Compound 4-(propan-2-yloxy)benzamide, 4-methoxybenzenesulfonyl, thiophen-2-yl Likely via sulfonylation of benzamide precursors (inferred from ) Not explicitly stated; potential sigma receptor affinity (analogy to ) N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo, 4-methoxy-2-nitrophenyl Friedel-Crafts reactions () Structural comparison; no explicit activity reported
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)... Benzothiazole, triazole, acetamide Click chemistry (azide-alkyne cycloaddition) () Kinase inhibition; potential use in Alzheimer’s disease
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) 4-methoxybenzamide, piperidinylethyl, radioiodine Substitution reactions () High sigma receptor binding; diagnostic imaging/therapeutic for prostate cancer
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide (G500-0482) 4-(propan-2-yloxy)benzamide, piperazine, dimethylamino Unclear; likely multi-step alkylation/amination () Screening compound; potential central nervous system (CNS) activity
Key Observations:
  • Sulfonamide vs. Sulfamoyl Groups : The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from sulfamoyl derivatives like 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (), which features a sulfamoyl linker and benzothiazole ring. Sulfonamides generally exhibit higher metabolic stability compared to sulfamoyls .
  • Heterocyclic Variations : The thiophen-2-yl group in the target compound contrasts with benzothiazole (), triazole (), and thiazole () moieties in analogs. Thiophene’s electron-rich nature may enhance π-stacking interactions compared to nitrogen-containing heterocycles.
  • Pharmacophore Similarities : The 4-methoxybenzamide scaffold is shared with [125I]PIMBA (), a sigma receptor ligand. This suggests the target compound may similarly target sigma receptors, though experimental validation is required.

Spectroscopic and Structural Data

  • IR Spectroscopy : The absence of a C=O band in triazole derivatives () confirms tautomerization, whereas the target compound’s IR spectrum would retain C=O (benzamide) and S=O (sulfonyl) stretches .
  • Crystallography : Analogs like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () exhibit planar benzamide cores, suggesting similar geometry for the target compound .

Pharmacological Potential

  • The structural similarity of the target compound’s 4-methoxybenzamide group supports analogous receptor interactions .
  • Multi-Target Ligands : Compounds in combine benzamide and heterocyclic motifs for kinase inhibition, suggesting the target compound’s thiophene and sulfonamide groups could enable dual-target activity .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide, also known by its CAS number 946297-47-8, is a complex organic compound that exhibits potential biological activities. Its unique structural features, including a methoxybenzenesulfonyl group and a thiophene moiety, suggest various applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number946297-47-8
Molecular FormulaC21H21NO5S2
Molecular Weight431.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses like HIV-1 and Hepatitis B Virus (HBV). These effects are often linked to the modulation of intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Antitumor Activity

Thiophene-based derivatives have been reported to possess significant antitumor properties. The incorporation of thiophene rings into drug design has been associated with enhanced cytotoxicity against various cancer cell lines. Preliminary studies suggest that our compound may similarly interact with key molecular targets involved in cancer proliferation and survival pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or tumor progression.
  • Receptor Modulation : It could modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes related to cell cycle regulation and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile.
  • Coupling with Thiophene : Reaction with a thiophene derivative under controlled conditions.
  • Final Modifications : Introduction of the propan-2-yloxy group through acylation reactions.

Table 2: Synthetic Pathways Overview

StepDescription
1. SulfonylationFormation of sulfonyl intermediate
2. Thiophene CouplingReaction with thiophene derivative
3. AcylationIntroduction of propan-2-yloxy group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for optimizing the yield of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, starting with sulfonylation of the thiophene-ethyl intermediate followed by benzamide formation. Key steps include:

  • Sulfonylation : Reacting 2-(thiophen-2-yl)ethylamine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Benzamide Coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonamide intermediate and 4-(propan-2-yloxy)benzoic acid. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield .
  • Yield Optimization : Adjusting reaction stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitoring via TLC/HPLC to track intermediate formation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential:

  • NMR : Assign peaks for diagnostic groups:
  • Thiophene protons (δ 6.8–7.2 ppm, multiplet).
  • Methoxybenzenesulfonyl (δ 3.8 ppm, singlet) and isopropoxybenzamide (δ 1.3 ppm, doublet for CH3) .
  • IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize results .
  • Orthogonal Assays : Compare data from enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-lite) to distinguish direct vs. indirect effects .
  • Solubility Checks : Pre-test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonyl and thiophene moieties?

  • Methodological Answer : Focus on iterative modifications and functional assays:

  • Sulfonyl Group : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess effects on binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases .
  • Thiophene Ring : Substitute thiophen-2-yl with furan or pyridine rings to evaluate aromatic stacking. Synthesize analogs via Suzuki-Miyaura cross-coupling .
  • Bioactivity Profiling : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and measure IC50 values to correlate structural changes with potency .

Q. How should researchers evaluate the hydrolytic stability of the sulfamoyl and benzamide linkages under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH-Varied Incubation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free benzoic acid) .
  • Enzymatic Stability : Expose to esterases or proteases (e.g., rat liver microsomes) to simulate metabolic breakdown. Use LC-MS to track cleavage products .
  • Stabilization Strategies : Introduce steric hindrance (e.g., tert-butyl groups) near labile bonds to enhance stability .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting the binding mode of this compound with potential protein targets?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations :

  • Docking : Use Schrödinger Suite or GROMACS to dock the compound into crystal structures of targets (e.g., COX-2 or EGFR). Prioritize poses with favorable Glide scores .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability. Analyze hydrogen bonds between the sulfonyl group and Arg residues .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding energies and rank analogs .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Investigate bioavailability and metabolism:

  • Caco-2 Permeability Assay : Measure apparent permeability (Papp) to predict intestinal absorption. Low Papp (<1 × 10⁻⁶ cm/s) suggests poor oral bioavailability .
  • Metabolite ID : Use LC-MS/MS to identify hepatic metabolites (e.g., glucuronidation of the isopropoxy group) in rat plasma .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance plasma half-life .

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